molecular formula C14H24O B12657724 Cyclotetradec-2-en-1-one CAS No. 55395-12-5

Cyclotetradec-2-en-1-one

Cat. No.: B12657724
CAS No.: 55395-12-5
M. Wt: 208.34 g/mol
InChI Key: RYRDADIPPFMIQM-BENRWUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclotetradec-2-en-1-one (CAS: 55395-12-5) is a 14-membered cyclic enone with the molecular formula C₁₄H₂₄O . Its IUPAC name, (2E)-cyclotetradec-2-en-1-one, specifies the position of the ketone group at carbon 1 and the double bond at carbon 2 in the E-configuration. As a macrocyclic enone, its structure combines the conformational flexibility of a large ring with the reactivity of an α,β-unsaturated ketone.

Properties

CAS No.

55395-12-5

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

(2Z)-cyclotetradec-2-en-1-one

InChI

InChI=1S/C14H24O/c15-14-12-10-8-6-4-2-1-3-5-7-9-11-13-14/h10,12H,1-9,11,13H2/b12-10-

InChI Key

RYRDADIPPFMIQM-BENRWUELSA-N

Isomeric SMILES

C1CCCCC/C=C\C(=O)CCCCC1

Canonical SMILES

C1CCCCCC=CC(=O)CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclotetradec-2-en-1-one can be synthesized through various synthetic routes. One common method involves the cyclization of long-chain alkenes under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the cyclization process. The reaction conditions often include elevated temperatures and pressures to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The starting materials, typically long-chain alkenes, are subjected to catalytic cyclization in the presence of a suitable catalyst. The reaction mixture is then purified through distillation or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Cyclotetradec-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclotetradec-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of cyclotetradec-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Larger rings (e.g., 14-membered) exhibit lower ring strain, reducing reactivity toward nucleophilic attack compared to strained smaller rings (e.g., 7-membered) .
  • The E/Z configuration influences dipole moments and intermolecular interactions, affecting boiling points and solubility .

Spectral Data and Characterization

  • IR Spectroscopy: All cyclic enones show strong carbonyl stretching (~1700–1750 cm⁻¹). Larger rings like this compound may exhibit subtle shifts due to reduced conjugation .
  • NMR Spectroscopy :
    • ¹H NMR : Protons adjacent to the carbonyl group in this compound resonate downfield (δ ~2.5–3.0 ppm), while vinyl protons appear as multiplet signals (δ ~5.5–6.5 ppm) .
    • Smaller rings (e.g., cyclohepten-1-one) show more deshielded protons due to increased strain .

Data Tables

Table 1. Structural and Molecular Comparison

Compound CAS Number Molecular Formula Ring Size Configuration
This compound 55395-12-5 C₁₄H₂₄O 14 E
(2Z)-2-Cyclodecene-1-one 10035-97-9 Not reported 10 Z
2-Cyclohepten-1-one Not available C₇H₁₀O 7 Not specified

Table 2. Key Spectral Signatures

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals)
This compound ~1705 δ 2.8 (m, CH₂CO), δ 5.9 (m, CH)
2-Cyclohepten-1-one ~1740 δ 3.1 (t, CH₂CO), δ 6.2 (m, CH)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.